molecular formula C15H14N2O5S B12626695 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920756-50-9

4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide

Katalognummer: B12626695
CAS-Nummer: 920756-50-9
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: UXJVAJGXYFSFCA-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a nitro group, a phenylpropanoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide typically involves the following steps:

    Formation of Sulfonyl Chloride: The starting material, 4-nitrobenzenesulfonyl chloride, is prepared by reacting 4-nitrobenzenesulfonic acid with thionyl chloride.

    Amide Formation: The sulfonyl chloride is then reacted with (2S)-2-phenylpropan-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to enhance reaction rates and efficiencies .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenylpropanoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products Formed

    Reduction: 4-Amino-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide

    Substitution: Various substituted sulfonamides

    Oxidation: Carboxylic acids and other oxidized derivatives

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Eigenschaften

CAS-Nummer

920756-50-9

Molekularformel

C15H14N2O5S

Molekulargewicht

334.3 g/mol

IUPAC-Name

4-nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H14N2O5S/c1-15(11-18,12-5-3-2-4-6-12)16-23(21,22)14-9-7-13(8-10-14)17(19)20/h2-11,16H,1H3/t15-/m1/s1

InChI-Schlüssel

UXJVAJGXYFSFCA-OAHLLOKOSA-N

Isomerische SMILES

C[C@@](C=O)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CC(C=O)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.